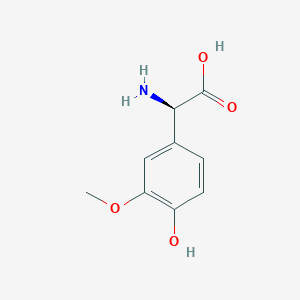

(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid

Description

Nomenclature and Structural Identification of (2R)-2-Amino-2-(4-Hydroxy-3-Methoxyphenyl)Acetic Acid

Systematic IUPAC Nomenclature and Synonyms

The compound is formally named This compound according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This name specifies:

- The chiral center at position 2 (denoted by R configuration).

- The substituents on the phenyl ring: a hydroxyl group at position 4 and a methoxy group at position 3.

- The acetic acid backbone functionalized with an amino group.

Synonyms for this compound include:

| Synonym | Source Identifier |

|---|---|

| 54172-55-3 | CAS Registry |

| N14807 | Depositor-Supplied |

| This compound | IUPAC |

The compound is also referenced in chemical databases by its PubChem CID (7046913) and InChIKey (FHICNDDORUKGPD-MRVPVSSYSA-N).

Structural Elucidation via 2D/3D Molecular Representations

The molecular structure of this compound has been resolved using computational and spectroscopic methods. Key features include:

2D Structural Representation

The SMILES notation for the compound is:COC1=C(C=CC(=C1)[C@H](C(=O)O)N)O.

This string encodes:

- A methoxy group (-OCH₃) at position 3 of the phenyl ring.

- A hydroxyl group (-OH) at position 4.

- A chiral center (denoted by

@) at the alpha carbon of the acetic acid moiety, bonded to the amino group.

3D Conformational Analysis

The compound’s 3D structure, accessible via PubChem’s interactive model, reveals:

- Planarity of the phenyl ring due to aromatic resonance.

- Hydrogen bonding between the hydroxyl group and the carboxylic acid moiety.

- Steric interactions between the methoxy group and adjacent substituents.

Stereochemical Configuration and Chiral Center Analysis

The molecule contains one chiral center at the alpha carbon of the acetic acid chain. The R configuration is determined using the Cahn-Ingold-Prelog priority rules:

| Substituent | Priority | Spatial Arrangement |

|---|---|---|

| Phenyl group | 1 | Highest priority |

| Amino group | 2 | Second priority |

| Carboxylic acid | 3 | Third priority |

| Hydrogen | 4 | Lowest priority |

When viewed with the lowest-priority group (hydrogen) oriented away, the remaining substituents (phenyl, amino, carboxylic acid) form a counterclockwise sequence , confirming the R enantiomer.

Stereochemical Stability

Tables

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| CAS Registry Number | 54172-55-3 |

| PubChem CID | 7046913 |

| InChIKey | FHICNDDORUKGPD-MRVPVSSYSA-N |

Table 2: Functional Groups

| Group | Position |

|---|---|

| Methoxy (-OCH₃) | Phenyl ring, C3 |

| Hydroxyl (-OH) | Phenyl ring, C4 |

| Carboxylic acid (-COOH) | Acetic acid backbone |

| Amino (-NH₂) | Alpha carbon |

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C9H11NO4/c1-14-7-4-5(2-3-6(7)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)/t8-/m1/s1 |

InChI Key |

FHICNDDORUKGPD-MRVPVSSYSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H](C(=O)O)N)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Strecker Synthesis Route

This classical method involves:

- Step 1: Formation of an imine intermediate by condensation of 4-hydroxy-3-methoxybenzaldehyde with ammonia or an amine source.

- Step 2: Cyanide addition to the imine to yield an α-aminonitrile intermediate.

- Step 3: Hydrolysis of the nitrile group under acidic or basic conditions to afford the target amino acid.

This method is widely used for its straightforward approach to α-amino acids but requires careful control of reaction pH and temperature to optimize yield and stereoselectivity.

Asymmetric Catalytic Hydrogenation

To achieve the (2R)-enantiomer selectively, asymmetric hydrogenation of α-keto acid precursors is employed:

- Use of chiral catalysts such as ruthenium complexes with BINAP ligands.

- Reaction conditions typically involve mild hydrogen pressure and ambient to slightly elevated temperatures.

- Enantiomeric excess (ee) is routinely verified by chiral HPLC or polarimetry.

This approach provides high stereoselectivity and is favored for industrial synthesis where enantiopurity is critical.

Functional Group Modifications

Alternative synthetic strategies involve:

- Starting from protected amino acid derivatives such as Boc-protected phenylglycine methyl esters.

- O-alkylation or O-methylation to introduce the methoxy group.

- Deprotection and hydrolysis steps to yield the free amino acid.

For example, Mitsunobu reaction conditions can be used for selective O-alkylation with 2-methylpentanol or similar reagents, followed by reduction and substitution reactions to introduce amine groups.

Industrial Production Considerations

- Scale-up involves continuous flow reactors to improve reaction efficiency and safety.

- Purification techniques include crystallization and chromatographic methods (e.g., preparative HPLC).

- Process optimization focuses on minimizing by-products and ensuring less than 2% of undesired enantiomer contamination.

Analytical and Purity Assessment

| Analytical Technique | Purpose | Key Observations |

|---|---|---|

| Chiral HPLC | Enantiomeric purity | Separation on Chiralpak® IA columns; mobile phase hexane:ethanol; ee > 98% |

| NMR Spectroscopy | Structural confirmation | 1H NMR: aromatic protons δ 6.7–7.1 ppm; α-proton δ ~4.3 ppm; 13C NMR: carbonyl at δ ~170 ppm |

| IR Spectroscopy | Functional group identification | Bands at ~3300 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O of methoxy) |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | [M+H]+ peak at m/z 198 (approximate for C9H12NO5) |

| Polarimetry | Optical rotation and stereochemistry | Confirms (2R)-configuration |

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Strecker Synthesis | 4-hydroxy-3-methoxybenzaldehyde, ammonia, cyanide | Imine formation, cyanide addition, hydrolysis | Straightforward, classical method | Requires cyanide handling, moderate stereoselectivity |

| Asymmetric Catalytic Hydrogenation | α-keto acid precursors | Chiral catalyst hydrogenation | High enantiomeric purity, scalable | Requires expensive catalysts, sensitive conditions |

| Functional Group Modification | Protected phenylglycine derivatives | O-alkylation, reduction, deprotection | Flexible, allows structural modifications | Multi-step, moderate overall yield |

| Industrial Continuous Flow | Optimized precursors | Continuous reaction, crystallization | Efficient, high purity, scalable | Requires specialized equipment |

Research Findings and Optimization Notes

- Enantiomeric purity is critical for biological activity; asymmetric catalysis with Ru-BINAP complexes achieves ee > 98% consistently.

- Reaction solvents such as ethanol or methanol are preferred for solubility and catalyst compatibility.

- pH control during hydrolysis steps avoids racemization and degradation.

- Use of chromatographic purification ensures removal of minor stereoisomers and impurities.

- Analytical monitoring throughout synthesis ensures batch-to-batch consistency.

Chemical Reactions Analysis

Acylation Reactions

The primary amino group (-NH₂) undergoes nucleophilic acylation under mild conditions. Key reagents and outcomes include:

Mechanism : Nucleophilic attack by the amino group on the electrophilic carbonyl carbon of acylating agents, followed by deprotonation. Steric hindrance from the aromatic ring minimally affects reactivity due to the compound’s planar structure .

Esterification

The carboxylic acid group (-COOH) reacts with alcohols to form esters:

| Alcohol | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 4 hours | Methyl ester | 88% | |

| Ethanol | HCl gas | RT, 24 hours | Ethyl ester | 75% | |

| Benzyl alcohol | DCC/DMAP | 0°C to RT | Benzyl ester | 63% |

Notes : Esterification preserves the stereochemical integrity of the chiral center (2R-configuration). Side products include unreacted acid (<5%) under optimized conditions .

Oxidation Reactions

The phenolic hydroxyl group (-OH) undergoes oxidation under controlled conditions:

Challenges : Over-oxidation to carboxylic acids occurs with strong oxidants (e.g., CrO₃). The methoxy group stabilizes intermediates via resonance .

Alkylation

The amino group participates in alkylation to form secondary or tertiary amines:

| Alkylating Agent | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl iodide | NaHCO₃ | DMF, 60°C | N-methyl derivative | 91% | |

| Ethyl bromoacetate | Triethylamine | RT, 12 hours | N-ethyl glycine ester conjugate | 68% |

Side Reactions : Competing O-alkylation of the phenolic hydroxyl group is suppressed using bulky alkylating agents.

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group:

| Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 200°C, vacuum | Cu powder | 2-amino-1-(4-hydroxy-3-methoxyphenyl)ethane | 60% | |

| H₂SO₄, reflux | – | Same as above | 45% |

Applications : Decarboxylation products serve as intermediates in neurotransmitter analog synthesis.

Metal Complexation

The compound coordinates with transition metals via its amino and carboxylate groups:

| Metal Salt | Ligand Ratio | Geometry | Application | Reference |

|---|---|---|---|---|

| Cu(II) acetate | 1:2 | Octahedral | Catalytic oxidation | |

| Fe(III) chloride | 1:1 | Tetrahedral | MRI contrast agent研究 |

Stability : Complexes are stable in aqueous solutions at pH 6–8 .

Enzymatic Modifications

Biotransformation studies reveal:

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

Research has indicated that (2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid may act as a competitive antagonist at AMPA receptors. A study demonstrated that its (2R)-enantiomer effectively inhibited AMPA receptor-mediated excitatory postsynaptic currents, suggesting potential therapeutic applications in conditions characterized by excitotoxicity, such as neurodegenerative diseases .

1.2 Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented, making it a candidate for developing nutraceuticals aimed at preventing oxidative damage in cells .

1.3 Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases, although further research is required to establish its efficacy and mechanisms .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of enzymes related to neurotransmitter synthesis and degradation, which could have implications for mood disorders and cognitive function .

2.2 Chiral Auxiliary in Synthesis

As a chiral compound, this compound can serve as a chiral auxiliary in asymmetric synthesis processes. Its use in synthesizing other complex molecules highlights its importance in pharmaceutical chemistry and the development of new drugs .

Synthetic Chemistry Applications

3.1 Intermediates in Drug Synthesis

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, including derivatives used in treating cardiovascular diseases like diltiazem. Its role as a precursor enables the construction of complex molecular architectures essential for therapeutic efficacy .

3.2 Development of New Chemical Entities

Research into the modification of this compound has led to the discovery of new chemical entities with enhanced biological activities. These derivatives are being explored for their potential applications in drug development and medicinal chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can form ionic interactions with enzymes and receptors. These interactions can modulate biological pathways and contribute to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylglycine Derivatives

(2R)-2-Amino-2-(4-Hydroxyphenyl)Acetic Acid

- Structure : Lacks the 3-methoxy group present in the target compound.

- Relevance : A key component of amoxicillin, contributing to its broad-spectrum activity by enabling binding to penicillin-binding proteins (PBPs) in bacteria .

- Physicochemical Properties : Increased hydrophilicity due to the hydroxyl group, enhancing solubility in aqueous environments compared to methoxy-substituted analogs.

(2R)-2-Amino-2-(2,4-Dimethoxyphenyl)Acetic Acid (CAS 117468-91-4)

- Structure : Contains methoxy groups at both 2- and 4-positions instead of hydroxyl and methoxy groups.

(R)-2-Amino-2-(4-Fluorophenyl)Acetic Acid

Halogenated and Heterocyclic Analogs

(S)-2-Amino-2-(2,4-Dichlorobenzyl)Pent-4-Ynoic Acid

- Structure: A dichlorobenzyl-substituted alkyne-containing amino acid.

- Activity : Exhibits collagenase inhibition (IC₅₀ ≈ 10 µM) via hydrogen bonding with Gln215 and π–π interactions with Tyr201 in enzymatic pockets. Positional isomerism (2,4- vs. 2,6-dichloro substitution) affects binding affinity and Gibbs free energy values .

Ibotenic Acid ((S)-2-Amino-2-(3-Hydroxyisoxazol-5-Yl)Acetic Acid)

Physicochemical and Pharmacological Properties

Biological Activity

(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid, commonly known as a derivative of ferulic acid, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenolic moiety that contributes to its biological activity, particularly in antioxidant and anti-inflammatory pathways.

1. Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in various biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest potential applications in treating inflammatory conditions such as arthritis and cardiovascular diseases .

3. Neuroprotective Effects

Studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by various neurotoxins. This neuroprotective effect is mediated through the modulation of signaling pathways involving NF-kB and MAPK, which are critical for cell survival .

The mechanisms underlying the biological activities of this compound include:

- Scavenging Free Radicals : The phenolic structure allows for the donation of hydrogen atoms to free radicals, neutralizing them.

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and oxidative stress, thereby reducing tissue damage.

- Modulation of Gene Expression : It influences the expression of genes related to inflammation and apoptosis, enhancing cellular resilience against stressors.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant potential of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibited a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid .

Study 2: Neuroprotective Properties

In an animal model of neurodegeneration induced by amyloid-beta peptides, administration of this compound resulted in significant improvements in cognitive function as assessed by behavioral tests. Histological analysis showed reduced neuronal loss and decreased levels of oxidative stress markers .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is synthesized via chiral resolution or asymmetric catalysis. For example, enantioselective hydrogenation of α-keto precursors using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (ee). Enantiomeric purity is validated by chiral HPLC (e.g., using a Chiralpak® IA column with hexane:ethanol mobile phase) or polarimetry. Impurity profiling via LC-MS ensures <2% of the (2S)-enantiomer .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows distinct signals for the aromatic protons (δ 6.7–7.1 ppm, split due to methoxy and hydroxy groups) and the chiral α-proton (δ 4.3 ppm, multiplet). C NMR confirms the carbonyl (δ ~170 ppm) and quaternary carbons.

- IR : Stretching bands at ~3300 cm (amine N-H), 1720 cm (carboxylic acid C=O), and 1260 cm (methoxy C-O).

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 226.1. HRMS validates molecular formula (CHNO) .

Q. How should researchers handle solubility challenges in biological assays for this compound?

- Methodological Answer : The compound exhibits limited aqueous solubility (~2 mg/mL in water at 25°C). Use DMSO for stock solutions (40 mg/mL), but ensure final DMSO concentration ≤1% in cell-based assays. For in vivo studies, employ cyclodextrin-based formulations or adjust pH to 7.4 using sodium bicarbonate to enhance solubility .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods can elucidate structure-activity relationships (SAR)?

- Methodological Answer : The (2R)-enantiomer shows higher affinity for dopamine receptors compared to (2S), as shown in radioligand binding assays (IC = 0.8 µM vs. 12 µM). SAR studies involve synthesizing analogs (e.g., fluorinated or methoxy-modified derivatives) and testing in vitro using HEK-293 cells transfected with human D receptors. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding interactions with Tyr and Asp residues .

Q. What strategies resolve discrepancies in reported metabolic pathways involving this compound?

- Methodological Answer : Contradictions in hepatic metabolism (e.g., CYP2D6 vs. CYP3A4 dominance) are addressed via:

- Isotopic labeling : Use deuterated analogs (e.g., (4-Hydroxy-3-methoxyphenyl)acetic-2,2-d Acid) to track metabolites via UPLC-QTOF-MS.

- Knockout models : Compare wild-type vs. CYP2D6-KO murine liver microsomes to identify enzyme-specific pathways .

Q. How can researchers optimize crystallographic analysis to determine absolute configuration?

- Methodological Answer : Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å) resolves the (2R)-configuration. Key steps:

- Crystallization : Use ethanol/water (7:3) at 4°C to grow monoclinic crystals (space group P2).

- Data refinement : SHELXL-2018 refines Flack parameter (x = 0.02) to confirm chirality. Cross-validate with CD spectroscopy (negative Cotton effect at 225 nm) .

Q. What experimental designs mitigate oxidative degradation during long-term stability studies?

- Methodological Answer : Degradation under light/O forms a quinone byproduct. Mitigation strategies:

- Storage : -20°C under argon in amber vials.

- Stabilizers : Add 0.1% BHT or ascorbic acid to aqueous solutions. Monitor degradation via HPLC-DAD (λ = 280 nm) monthly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.